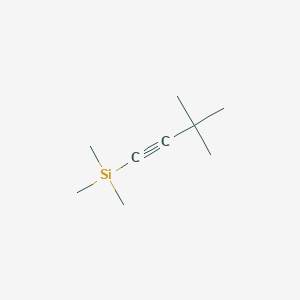

1-Trimethylsilyl-3,3-dimethyl-1-butyne

Description

The exact mass of the compound Silane, (3,3-dimethyl-1-butynyl)trimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylbut-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Si/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFJPNWRGGCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163352 | |

| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14630-42-3 | |

| Record name | (3,3-Dimethyl-1-butyn-1-yl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14630-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014630423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethyl-1-trimethylsilyl-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Trimethylsilyl-3,3-dimethyl-1-butyne chemical properties

An In-depth Technical Guide to 1-Trimethylsilyl-3,3-dimethyl-1-butyne: Properties, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis, alkynes serve as foundational building blocks for constructing molecular complexity. Among these, terminal alkynes offer a reactive proton that is both a synthetic asset and, at times, a liability. The strategic protection of this terminal position is therefore paramount for achieving controlled, selective transformations. This compound, also known as (3,3-dimethylbut-1-yn-1-yl)trimethylsilane, emerges as a key reagent in this context. It features a sterically demanding tert-butyl group adjacent to a trimethylsilyl (TMS)-protected alkyne. This unique substitution pattern imparts notable stability and specific reactivity, making it an invaluable intermediate for researchers in medicinal chemistry and materials science.

This guide provides an in-depth examination of the chemical properties, synthesis, and core reactivity of this compound. We will explore not just the "what" but the "why" behind its applications, offering field-proven insights into its use as a versatile synthetic tool.

Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a reagent are fundamental to its handling, purification, and characterization. The bulky tert-butyl group and the nonpolar TMS moiety render this compound a clear, colorless liquid with low water solubility.[1][2]

Physical Properties

The key physical constants are summarized below, providing essential data for experimental design, such as selecting appropriate distillation conditions or solvent systems.

| Property | Value | Source(s) |

| CAS Number | 14630-42-3 | [3][4] |

| Molecular Formula | C₉H₁₈Si | [3][5] |

| Molecular Weight | 154.33 g/mol | [4][6] |

| Boiling Point | 112-116 °C | [4] |

| Density | 0.742 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.4338 | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before use in a reaction.

| Spectroscopy | Characteristic Peaks / Signals | Rationale |

| ¹H NMR (CDCl₃) | ~ 0.15 ppm (s, 9H, Si(CH₃)₃)~ 1.20 ppm (s, 9H, C(CH₃)₃) | The high-field signal at ~0.15 ppm is characteristic of the magnetically equivalent protons of the TMS group. The signal at ~1.20 ppm corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. |

| ¹³C NMR (CDCl₃) | ~ 0.0 ppm (Si(CH₃)₃)~ 28.0 ppm (C(CH₃)₃)~ 31.0 ppm (C(CH₃)₃)~ 85.0 ppm (≡C-C(CH₃)₃)~ 108.0 ppm (≡C-Si(CH₃)₃) | The spectrum shows five distinct signals corresponding to the different carbon environments. The silylated alkyne carbon appears significantly downfield. |

| Infrared (IR) | ~ 2175 cm⁻¹ (C≡C stretch, weak)~ 1250 cm⁻¹ (Si-CH₃ symmetric bend)~ 840 cm⁻¹ (Si-C stretch) | The most diagnostic feature is the absence of the terminal alkyne C-H stretch typically found around 3300 cm⁻¹.[7][8] The C≡C stretch is present but often weak for symmetrically substituted or silyl-substituted alkynes.[9] |

| Mass Spec (EI) | m/z = 139 [M-CH₃]⁺ | The molecular ion peak (m/z = 154) may be observed. A prominent peak at m/z 139, corresponding to the loss of a methyl radical ([M-15]⁺), is a characteristic fragmentation pattern for TMS-containing compounds.[10] |

Synthesis and Purification

The preparation of this compound is a standard procedure in many synthetic laboratories, exemplifying the straightforward silylation of a terminal alkyne.[11] The causality behind this reaction lies in the acidity of the terminal alkyne proton (pKa ≈ 25), which allows for its facile removal by a strong base, such as an organolithium reagent.

Synthetic Workflow

The overall transformation involves two discrete steps: deprotonation and electrophilic quench.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the silylation of terminal alkynes and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[9]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Initial Charge: To the flask, add 3,3-dimethyl-1-butyne (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~3 mL per mmol of alkyne).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. This process generates the soluble lithium acetylide.

-

Silylation: Re-cool the solution to -78 °C. Add trimethylsilyl chloride (TMSCl, 1.1 equiv) dropwise. The causality for re-cooling is to manage the exothermicity of the reaction between the highly nucleophilic acetylide and the electrophilic TMSCl.

-

Warm-up: After the addition of TMSCl, remove the cooling bath and allow the reaction to warm slowly to room temperature and stir overnight (approx. 16-18 hours).

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with a nonpolar solvent like hexanes or diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the dual nature of the TMS group: it serves as a robust, sterically-hindered protecting group for the alkyne terminus, yet it can be selectively removed under mild conditions.[11]

Protodesilylation: A Gateway to the Terminal Alkyne

The most common transformation is protodesilylation (or desilylation), which cleaves the C-Si bond to regenerate the terminal alkyne.[12] This reaction is fundamental for multi-step syntheses where the terminal alkyne is needed for subsequent reactions like Sonogashira coupling, Cadiot-Chodkiewicz coupling, or click chemistry.

Mechanism Choice: The choice of reagent dictates the mechanism and reaction conditions.

-

Fluoride-Mediated: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the exceptionally high strength of the Si-F bond, which is the thermodynamic driving force for the reaction.[13] This method is extremely mild and tolerates a wide range of functional groups.

-

Base-Catalyzed: Mild bases such as potassium carbonate in methanol (K₂CO₃/MeOH) can also effect desilylation via nucleophilic attack of methoxide at the silicon atom.[11] This method is often preferred for its low cost and simplicity.

Sources

- 1. 1-Butyne, 3,3-dimethyl-1-trimethylsilyl- (CAS 14630-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. labproinc.com [labproinc.com]

- 3. scbt.com [scbt.com]

- 4. This compound [oakwoodchemical.com]

- 5. PubChemLite - 3,3-dimethyl-1-trimethylsilyl-1-butyne (C9H18Si) [pubchemlite.lcsb.uni.lu]

- 6. This compound, 98%, 10 G | Labscoop [labscoop.com]

- 7. 3,3-Dimethyl-1-butyne(917-92-0) IR Spectrum [m.chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 13. Desilylation - Explore the Science & Experts | ideXlab [idexlab.com]

An In-depth Technical Guide to 1-Trimethylsilyl-3,3-dimethyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Trimethylsilyl-3,3-dimethyl-1-butyne, a versatile silylacetylene utilized in organic synthesis. The document details its fundamental chemical and physical properties, including its precise molecular weight, and delves into its synthesis, reactivity, and key applications. By synthesizing information from established chemical databases and peer-reviewed literature, this guide serves as an essential resource for professionals in research and drug development, offering insights into the compound's utility as a sterically hindered building block and a protected terminal alkyne. Safety protocols and handling procedures are also outlined to ensure its proper and safe use in a laboratory setting.

Introduction and Compound Identification

This compound, also known by its alternate name 3,3-dimethyl-1-trimethylsilyl-1-butyne, is a specialized organosilicon compound.[1][2] Its structure is characterized by a terminal alkyne that is "capped" or protected by a trimethylsilyl (TMS) group. This TMS group imparts unique reactivity and stability, making it a valuable reagent in synthetic chemistry. The bulky tert-butyl group at the other end of the alkyne provides significant steric hindrance, which can be strategically exploited to influence the regioselectivity of chemical reactions.

The primary function of the trimethylsilyl group in this context is to act as a protecting group for the acidic proton of the terminal alkyne, 3,3-dimethyl-1-butyne (also known as tert-butylacetylene).[3][4][5] This protection allows for selective reactions at other sites of a molecule without interference from the alkyne proton. The TMS group can be easily removed under mild conditions when the terminal alkyne functionality is required for subsequent transformations.[4]

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a research and development setting.

Molecular Weight and Formula

The molecular formula of this compound is C9H18Si.[1][2] Based on the IUPAC atomic weights, its calculated molecular weight is a critical parameter for stoichiometric calculations in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C9H18Si | [1][2][6] |

| Molecular Weight | 154.32 g/mol | [1] |

| Monoisotopic Mass | 154.11778 Da | [6] |

| CAS Number | 14630-42-3 | [1][2] |

Physical Properties

The physical state and properties of the compound dictate its handling, storage, and reaction conditions. It is a clear, colorless liquid under standard conditions.[7][8]

| Property | Value | Source(s) |

| Form | Clear, colorless liquid | [7][8] |

| Boiling Point | 112-116 °C | [2] |

| Density | 0.742 g/cm³ | [2] |

| Refractive Index | 1.4338 | [2] |

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of silylacetylenes like this compound typically involves the deprotonation of the corresponding terminal alkyne followed by quenching with a silyl halide.

The logical workflow for the synthesis is as follows:

-

Deprotonation: The starting material, 3,3-dimethyl-1-butyne, possesses an acidic terminal alkyne proton. A strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, is used to abstract this proton, forming a highly nucleophilic acetylide anion.[3]

-

Silylation: The resulting acetylide is then reacted with a silylating agent, most commonly chlorotrimethylsilane (TMSCl). The acetylide displaces the chloride ion in an SN2 reaction to form the stable C-Si bond, yielding the desired product.[9][10]

Caption: General synthesis workflow for this compound.

Key Reactions and Applications

The utility of this compound stems from its role as a protected alkyne and its participation in various coupling reactions.

-

Protecting Group Chemistry: The TMS group can be selectively removed (deprotection) using mild reagents like potassium carbonate in methanol or fluoride ion sources such as tetrabutylammonium fluoride (TBAF), regenerating the terminal alkyne for further reactions.[4]

-

Cross-Coupling Reactions: While the TMS-protected alkyne can undergo certain coupling reactions, it is more common to deprotect it first. The parent alkyne, 3,3-dimethyl-1-butyne, is widely used in Sonogashira coupling reactions with aryl or vinyl halides to form substituted internal alkynes.[3] These structures are important scaffolds in medicinal chemistry and materials science.

-

Synthon for Sterically Hindered Groups: The tert-butylacetylene moiety, introduced via this reagent (after deprotection), serves as a valuable building block for introducing a sterically demanding group into a target molecule. This can be crucial for modulating biological activity or influencing the physical properties of materials.

Experimental Protocols and Data

Illustrative Synthesis Protocol

The following is a representative, literature-inspired protocol for the silylation of a terminal alkyne. Note: This is an illustrative example; all laboratory work should be conducted with a specific, risk-assessed procedure.

Objective: To synthesize this compound.

Materials:

-

3,3-Dimethyl-1-butyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 3,3-dimethyl-1-butyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1.5 hours.

-

Re-cool the resulting solution to -78 °C.

-

Add chlorotrimethylsilane dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 18 hours).

-

Quench the reaction by diluting with hexane and washing sequentially with water, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation under reduced pressure.

This protocol is adapted from a similar synthesis of a silylated butyne derivative.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount.

-

Hazards: this compound is a flammable liquid.[11][12] It can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[2][13]

-

Handling: Work in a well-ventilated area, preferably a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[11] All equipment must be grounded to prevent static discharge, which could be an ignition source.[12] Use non-sparking tools.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from heat, sparks, open flames, and other sources of ignition.[11][12] It is often recommended to store in a refrigerator suitable for flammable materials.[11]

Caption: Key safety, handling, and storage protocols.

Conclusion

This compound is a reagent of significant value in modern organic synthesis. Its precisely defined molecular weight of 154.32 g/mol and well-characterized physical properties provide a solid foundation for its use in quantitative chemical transformations. The strategic use of the trimethylsilyl group as a robust, yet readily cleavable, protecting group for a sterically hindered terminal alkyne allows for the construction of complex molecular architectures. For researchers and professionals in drug development and materials science, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full synthetic potential.

References

-

Cheméo. (n.d.). Chemical Properties of 1-Butyne, 3,3-dimethyl-1-trimethylsilyl- (CAS 14630-42-3). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(Trimethylsilyl)-4-(t-butyldimethylsiloxy)-1-butyne (13). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]

-

Airgas. (2015). Safety Data Sheet - Trimethylsilane. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,3-dimethyl-1-trimethylsilyl-1-butyne (C9H18Si). Retrieved from [Link]

-

NIST. (n.d.). 1-Butyne, 3,3-dimethyl-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trimethylsilyl-3-butyne-1-ol. Retrieved from [Link]

-

Stenutz. (n.d.). 3,3-dimethyl-1-butyne. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. Page loading... [guidechem.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3-dimethyl-1-butyne [stenutz.eu]

- 6. PubChemLite - 3,3-dimethyl-1-trimethylsilyl-1-butyne (C9H18Si) [pubchemlite.lcsb.uni.lu]

- 7. labproinc.com [labproinc.com]

- 8. This compound, 98%, 10 G | Labscoop [labscoop.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. airgas.com [airgas.com]

Synthesis of 1-Trimethylsilyl-3,3-dimethyl-1-butyne

An In-Depth Technical Guide to the

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-Trimethylsilyl-3,3-dimethyl-1-butyne (CAS No. 14630-42-3), a sterically hindered alkynylsilane of significant utility in modern organic synthesis. The primary focus is on the robust and widely adopted deprotonation-silylation strategy, detailing the underlying mechanistic principles, a step-by-step experimental protocol, critical safety considerations, and methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource for the preparation of this valuable synthetic building block.

Introduction and Significance

This compound is a key intermediate in synthetic chemistry, valued for the unique steric and electronic properties conferred by its bulky tert-butyl and versatile trimethylsilyl (TMS) groups. The TMS group serves as an effective protecting group for the terminal alkyne, which can be readily removed under mild conditions, typically with fluoride sources (e.g., TBAF) or basic hydrolysis (e.g., K₂CO₃/MeOH).[1] More importantly, it functions as a crucial precursor in a variety of carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling reactions like the Sonogashira and Hiyama couplings.[1] The significant steric hindrance provided by the adjacent tert-butyl group can influence regioselectivity and reaction kinetics, making it a specialized tool for accessing complex molecular architectures.

Core Synthetic Strategy: Deprotonation and Silylation

The most efficient and common route to this compound involves a two-step, one-pot process:

-

Deprotonation: The acidic terminal proton of 3,3-dimethyl-1-butyne (pKa ≈ 25) is abstracted by a potent organometallic base to generate a highly nucleophilic lithium acetylide intermediate.

-

Silylation: The acetylide anion undergoes a nucleophilic attack on an electrophilic silicon source, typically chlorotrimethylsilane (TMSCl), to form the stable C(sp)-Si bond.

Rationale for Reagent Selection

-

Starting Material: 3,3-Dimethyl-1-butyne (tert-butylacetylene) is the logical precursor, being commercially available and structurally direct.

-

Base: Organolithium reagents, particularly n-butyllithium (n-BuLi), are the bases of choice for this transformation.[2][3] While Grignard reagents can also deprotonate terminal alkynes, n-BuLi is significantly more basic, ensuring rapid and quantitative formation of the acetylide, which drives the reaction to completion.[4]

-

Silylating Agent: Chlorotrimethylsilane (TMSCl) is an inexpensive, highly reactive, and readily available electrophile for introducing the TMS group.

-

Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are essential. THF effectively solvates the organolithium species and the resulting lithium acetylide, while remaining relatively inert under the required reaction conditions, especially at low temperatures.[5]

The entire process must be conducted under strictly anhydrous and inert conditions (e.g., a nitrogen or argon atmosphere) to prevent the violent reaction of the organolithium reagent with atmospheric water and oxygen.[6][7]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |

| 3,3-Dimethyl-1-butyne | C₆H₁₀ | 82.15 | 8.22 g (12.0 mL) | 0.10 | Purity ≥97% |

| n-Butyllithium | C₄H₉Li | 64.06 | 42.0 mL | 0.105 | 2.5 M solution in hexanes |

| Chlorotrimethylsilane | (CH₃)₃SiCl | 108.64 | 12.0 g (14.1 mL) | 0.11 | Freshly distilled recommended |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous, distilled from Na/benzophenone |

| Saturated aq. NH₄Cl | - | - | 100 mL | - | For quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | For extraction |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying |

Equipment Setup

-

500 mL three-neck round-bottom flask, flame-dried under vacuum.

-

Magnetic stirrer and stir bar.

-

Schlenk line for inert atmosphere (Nitrogen or Argon).

-

Rubber septa, syringes, and cannulas.

-

Low-temperature thermometer.

-

Dry ice/acetone bath.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Setup: Assemble the flame-dried 500 mL three-neck flask with a magnetic stir bar, thermometer, and two rubber septa. Place the assembly under a positive pressure of dry nitrogen or argon.

-

Initial Charge: To the flask, add anhydrous THF (200 mL) via cannula, followed by 3,3-dimethyl-1-butyne (12.0 mL, 0.10 mol) via syringe.

-

Deprotonation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add the n-butyllithium solution (42.0 mL of 2.5 M in hexanes, 0.105 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

-

Anion Formation: After the addition is complete, stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C in an ice-water bath. Stir for an additional 1 hour to ensure complete formation of the lithium acetylide.[8]

-

Silylation: Re-cool the reaction mixture to -78 °C. Add chlorotrimethylsilane (14.1 mL, 0.11 mol) dropwise via syringe over 20 minutes. A white precipitate of lithium chloride will form.

-

Completion: Once the TMSCl addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (approx. 12-16 hours) to ensure the reaction goes to completion.

-

Workup (Quench): Cool the flask in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench any remaining reactive species.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[9]

Reaction Mechanism

The reaction proceeds via a classical acid-base reaction followed by a nucleophilic substitution. The highly basic butyl anion of n-BuLi deprotonates the terminal alkyne, forming the lithium acetylide salt and volatile butane. The resulting acetylide anion then acts as a potent nucleophile, attacking the electrophilic silicon atom of TMSCl in an Sₙ2-type displacement of the chloride leaving group.

Sources

- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.uniurb.it [people.uniurb.it]

- 6. enhs.uark.edu [enhs.uark.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Analysis of 1-Trimethylsilyl-3,3-dimethyl-1-butyne

Abstract

This technical guide provides a multi-faceted spectroscopic characterization of 1-Trimethylsilyl-3,3-dimethyl-1-butyne (CAS No. 14630-42-3).[1][2] As a key intermediate in organic synthesis and materials science, unambiguous structural verification is paramount for its application in research and development. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound. By integrating data from these orthogonal techniques, we present a self-validating methodology for confirming the molecular structure and purity of this compound, intended for researchers, chemists, and quality control professionals.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture comprising a sterically hindered tert-butyl group and a chemically versatile trimethylsilyl (TMS) group attached to an acetylene linker. This structure imparts unique spectroscopic signatures that are readily identifiable.

The logical connectivity of the atoms is illustrated below. The numbering convention used in this guide for NMR assignments is also provided.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. Protons in different chemical environments resonate at different frequencies (chemical shifts, δ), and the integrated area of a signal is proportional to the number of protons it represents. The high degree of symmetry in this compound results in a remarkably simple spectrum. The standard reference for ¹H NMR is Tetramethylsilane (TMS, Si(CH₃)₄), which is assigned a chemical shift of 0.0 ppm.[3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 400 MHz spectrometer, 32 scans, 5-second relaxation delay).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Reference the spectrum by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal TMS standard to 0.0 ppm.

Data Interpretation and Analysis

The ¹H NMR spectrum is characterized by two distinct singlets, confirming the absence of vicinal protons for spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.20 | Singlet | 9H | C(4)H₃ (tert-Butyl) | These protons are equivalent due to free rotation around the C(3)-C(4) bonds. The signal appears as a sharp singlet. |

| ~0.15 | Singlet | 9H | C(5)H₃ (Trimethylsilyl) | These protons are equivalent and attached to a silicon atom, which is less electronegative than carbon, causing significant shielding and an upfield shift close to the TMS reference.[4] |

The presence of only two sharp singlets with a 1:1 integration ratio (9H:9H) is a definitive signature of the this compound structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal. While the natural abundance of ¹³C is low (~1.1%), modern techniques like proton decoupling allow for clear spectra where each signal typically appears as a singlet. Chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: Tune the spectrometer probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Analysis

The molecule contains five chemically distinct carbon environments, which are all observed in the proton-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~108.5 | C(1)≡C | Acetylenic carbon bonded to the silicon atom. Deshielded relative to C(2). |

| ~85.3 | C≡C(2) | Acetylenic carbon bonded to the tert-butyl group. |

| ~31.1 | C(4 )H₃ | Methyl carbons of the tert-butyl group. |

| ~27.9 | C (3) | Quaternary carbon of the tert-butyl group. |

| ~0.1 | C(5 )H₃ | Methyl carbons of the TMS group. Highly shielded due to bonding with silicon. |

Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As the compound is a liquid, the spectrum can be acquired neat.[5]

-

Method (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid onto the ATR crystal.

-

Record the background spectrum of the clean, empty crystal.

-

Acquire the sample spectrum (typically co-adding 16-32 scans) over a range of 4000-400 cm⁻¹.

-

The instrument software automatically generates the transmittance or absorbance spectrum.

-

Caption: Workflow for acquiring an ATR-IR spectrum of a liquid sample.

Data Interpretation and Analysis

The IR spectrum provides direct evidence for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2965 - 2870 | Strong | C-H (Alkyl) | Symmetric/Asymmetric Stretching |

| ~2175 | Medium-Weak | -C≡C- | Alkyne Stretching |

| ~1250 | Strong | Si-CH₃ | Symmetric CH₃ Deformation |

| ~840 | Strong | Si-C | Rocking/Stretching |

The strong and sharp absorbances at ~1250 cm⁻¹ and ~840 cm⁻¹ are highly characteristic of a trimethylsilyl group. The presence of the C≡C stretch confirms the alkyne functionality.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI), a molecule is ionized, often leading to fragmentation. The molecular ion (M⁺˙) peak confirms the molecular weight, while the fragmentation pattern provides structural clues.

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: Dilute the sample in a volatile solvent (e.g., hexane) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the compound from any impurities.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.

Data Interpretation and Analysis

The mass spectrum provides the molecular weight and key structural fragments. The molecular formula is C₉H₁₈Si, with a monoisotopic mass of 154.1178 Da.[1][6]

| m/z | Proposed Fragment Ion | Formula of Loss | Rationale |

| 154 | [M]⁺˙ | - | Molecular Ion |

| 139 | [M - CH₃]⁺ | CH₃ | Loss of a methyl group, a very common fragmentation. This is often the base peak. |

| 97 | [M - C(CH₃)₃]⁺ | C₄H₉ | Cleavage of the tert-butyl group. |

| 83 | [C₆H₁₁]⁺ | C₃H₇Si | Fragmentation within the core structure. |

| 73 | [Si(CH₃)₃]⁺ | C₆H₉ | Cleavage of the trimethylsilyl group, a highly stable and characteristic fragment. |

The observation of the molecular ion at m/z 154 and the characteristic fragments at m/z 139 (M-15) and 73 confirms both the molecular weight and the presence of the TMS group.[6]

Summary and Conclusion

The collective spectroscopic data provides unambiguous confirmation of the structure of this compound.

| Technique | Key Finding |

| ¹H NMR | Two singlets at ~1.20 and ~0.15 ppm with 9H integration each, confirming the tert-butyl and TMS groups. |

| ¹³C NMR | Five distinct carbon signals corresponding to the two acetylenic, two alkyl, and one silyl-methyl environments. |

| IR Spec | Characteristic absorbances for C-H (~2965 cm⁻¹), C≡C (~2175 cm⁻¹), and Si-CH₃ (~1250, ~840 cm⁻¹). |

| Mass Spec | Molecular ion at m/z 154 and key fragments at m/z 139 ([M-CH₃]⁺) and 73 ([Si(CH₃)₃]⁺). |

This guide establishes a robust, multi-technique framework for the verification of this compound. The congruence of data from NMR, IR, and MS provides a high degree of confidence in the compound's identity and purity, serving as a reliable reference for researchers and drug development professionals.

References

-

PubChem. (n.d.). 3,3-dimethyl-1-trimethylsilyl-1-butyne. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-Trimethylsilyl-1-butyne | 62108-37-6 [m.chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. PubChemLite - 3,3-dimethyl-1-trimethylsilyl-1-butyne (C9H18Si) [pubchemlite.lcsb.uni.lu]

1-Trimethylsilyl-3,3-dimethyl-1-butyne NMR spectrum analysis

An In-depth Technical Guide to the NMR Spectrum Analysis of 1-Trimethylsilyl-3,3-dimethyl-1-butyne

Introduction

This compound (CAS No: 14630-42-3) is an organosilicon compound featuring two bulky, sterically hindering groups—trimethylsilyl (TMS) and tert-butyl—connected by a rigid alkyne linker.[1][2] Its well-defined and simple structure makes it an excellent subject for illustrating fundamental and advanced principles of Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical inertness and large molecular volume imparted by the trimethylsilyl group, combined with the distinct signature of the tert-butyl group, provide a clear and unambiguous spectral landscape.[3][4]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the causality behind the observed chemical shifts, the absence of spin-spin coupling, and the integration values that confirm the molecule's identity and purity. This document is intended for researchers and professionals in synthetic chemistry and drug development who rely on NMR for routine structural elucidation and verification.

Molecular Structure and Symmetry Analysis

A predictive analysis of an NMR spectrum begins with a thorough examination of the molecule's structure and symmetry. This allows us to determine the number of chemically non-equivalent nuclei, which corresponds to the number of expected signals in the spectrum.

The structure of this compound possesses a high degree of symmetry.

-

Trimethylsilyl (TMS) Group: The three methyl groups attached to the silicon atom are chemically equivalent due to rapid rotation around the Si-C bonds. This means all nine protons in this group will resonate at the same frequency, producing a single signal in the ¹H NMR spectrum.[3] Likewise, the three methyl carbons will produce a single signal in the ¹³C NMR spectrum.

-

Tert-Butyl Group: Similarly, the three methyl groups attached to the quaternary carbon are chemically equivalent. All nine protons of the tert-butyl group will generate a single signal, as will the three methyl carbons.[4]

-

Alkyne Bridge: The two sp-hybridized carbons of the triple bond are in different chemical environments and are therefore non-equivalent.

Based on this analysis, we anticipate two signals in the ¹H NMR spectrum and five distinct signals in the ¹³C NMR spectrum.

Caption: Labeled structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is remarkably simple, characterized by two sharp singlets.

-

Signal 'a' (Trimethylsilyl Protons): The protons of the -Si(CH₃)₃ group are highly shielded. Silicon is less electronegative than carbon, leading to increased electron density around the adjacent methyl protons. This shielding effect causes the signal to appear far upfield, typically very close to the tetramethylsilane (TMS) reference peak.[3][5] The expected chemical shift is δ ≈ 0.1 ppm . Since there are no adjacent protons, the signal is a sharp singlet.

-

Signal 'b' (Tert-Butyl Protons): The protons of the -C(CH₃)₃ group resonate in the typical aliphatic region. Their chemical shift generally falls between 0.5 and 2.0 ppm.[4] For this molecule, the expected chemical shift is δ ≈ 1.2 ppm . This signal is also a singlet due to the absence of protons on the adjacent quaternary carbon.

Integration: The relative integration of the two signals provides definitive proof of the structure. With nine equivalent protons in the TMS group and nine equivalent protons in the tert-butyl group, the expected integration ratio is 9:9, which simplifies to 1:1 .[6]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a deeper look into the carbon framework, revealing five distinct signals as predicted.

-

Carbon '1' (-Si(CH₃)₃): Similar to the protons, these methyl carbons are shielded by the silicon atom and appear at a very high field (upfield). The expected chemical shift is δ ≈ -0.1 ppm .

-

Carbon '2' (-Si-C≡C-): This sp-hybridized carbon is bonded to the silicon atom. Its chemical shift is influenced by both the alkyne functionality and the silyl group. An expected value is in the range of δ ≈ 85-95 ppm .

-

Carbon '3' (-C≡C-C(CH₃)₃): This second sp-hybridized carbon is bonded to the tert-butyl group. It is typically found further downfield than the silicon-bound acetylenic carbon. The expected chemical shift is δ ≈ 100-110 ppm . The deshielding of alkyne carbons is less pronounced than in alkenes due to magnetic anisotropy, where the cylindrical electron cloud of the triple bond creates a shielding cone along the molecular axis.[7]

-

Carbon '4' (-C(CH₃)₃): The quaternary carbon of the tert-butyl group typically resonates between 20 and 42 ppm.[4] A typical value for this structure is δ ≈ 28 ppm .

-

Carbon '5' (-C(CH₃)₃): The methyl carbons of the tert-butyl group are found in the aliphatic region, generally around δ ≈ 31 ppm .

Advanced NMR Considerations: Long-Range Coupling

While the ¹H NMR spectrum shows only singlets, this is due to the absence of vicinal (³J) proton-proton couplings. However, long-range couplings across four or more bonds can sometimes be observed, especially through π-systems like alkynes.[8][9]

In a high-resolution spectrum or specialized experiments like Heteronuclear Multiple Bond Correlation (HMBC), one might observe:

-

⁴J(H,H): A very small four-bond coupling between the TMS protons and the tert-butyl protons is theoretically possible through the alkyne system, but it is expected to be negligible (< 1 Hz) and is generally not resolved.[8]

-

ⁿJ(C,H): Long-range couplings between protons and carbons are measurable. For instance, the protons of the TMS group will show correlations to both acetylenic carbons in an HMBC spectrum. Similarly, the tert-butyl protons will couple to the quaternary carbon and both acetylenic carbons. These correlations are invaluable for confirming assignments.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of the title compound.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Trimethylsilyl-3,3-dimethyl-1-butyne

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Trimethylsilyl-3,3-dimethyl-1-butyne, a molecule of interest in organosilicon chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization. We will delve into the theoretical underpinnings of its IR spectrum, predict the characteristic vibrational modes, and provide a framework for experimental spectral acquisition and interpretation.

Introduction: The Molecular Architecture

This compound, with the chemical formula C₉H₁₈Si, possesses a unique structure combining a sterically hindered tert-butyl group and a reactive trimethylsilyl group linked by an acetylene unit. This arrangement of functional groups gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint. Understanding the vibrational modes of this molecule is crucial for confirming its synthesis, assessing its purity, and studying its subsequent chemical transformations.

The key to interpreting the infrared spectrum of this molecule lies in dissecting its constituent parts: the trimethylsilyl (TMS) group, the internal alkyne (carbon-carbon triple bond), and the tert-butyl group. Each of these moieties exhibits characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum.

Theoretical Vibrational Modes: A Predictive Analysis

The infrared spectrum is governed by the vibrations of molecular bonds, which can be visualized as springs connecting atoms. These vibrations, which include stretching and bending, occur at specific, quantized frequencies. For a vibration to be infrared active, it must induce a change in the molecule's dipole moment.

The non-linear molecule this compound has a total of 3N-6 = 3(28)-6 = 78 possible fundamental vibrational modes. While a full assignment of all 78 modes is complex, a group frequency approach allows for the identification of the most prominent and informative absorption bands.

The following diagram illustrates the key functional groups and their expected vibrational motions that are central to the interpretation of the molecule's IR spectrum.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Trustworthiness and Self-Validation

The described protocol is inherently self-validating. The acquisition of a background spectrum immediately prior to the sample measurement ensures that any instrumental drift or changes in the atmospheric composition are accounted for. The sharpness and intensity of the characteristic trimethylsilyl bands at approximately 1250 cm⁻¹ and in the 865-750 cm⁻¹ region serve as an internal validation of the sample's identity. [1]Furthermore, comparison of the obtained spectrum with the known spectrum of the parent alkyne, 3,3-dimethyl-1-butyne, will confirm the presence of the tert-butyl and alkyne moieties, with the key differences being the absence of the ≡C-H stretch (around 3300 cm⁻¹) and the appearance of the strong Si-C and Si-CH₃ vibrations.

Conclusion

The infrared spectrum of this compound is characterized by a combination of absorptions arising from its trimethylsilyl, internal alkyne, and tert-butyl groups. The most prominent and diagnostic bands are the strong Si-CH₃ symmetric bending at ~1250 cm⁻¹ and the strong Si-C stretching and CH₃ rocking vibrations in the 840-755 cm⁻¹ region. The C≡C stretch is expected to be present but may be of weak to medium intensity. This in-depth guide provides the theoretical basis and a practical framework for the acquisition and interpretation of the infrared spectrum of this compound, enabling researchers to confidently identify and characterize it in a laboratory setting.

References

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

NIST. (n.d.). 1-Butyne, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-1-butyne. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- De Maré, G. R., et al. (2004). Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, and trimethylgermyl derivatives of 3,3-dimethyl cyclopropene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(3), 519–526.

-

J.S. Held. (n.d.). Fourier-Transform Infrared (FTIR) Technology & Analysis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 3,3-dimethyl-1-trimethylsilyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-dimethyl-1-trimethylsilyl-1-butyne is a versatile organosilicon compound that finds application in various domains of chemical synthesis, particularly as a sterically hindered building block. Its unique structural features, combining a bulky tert-butyl group with a protected alkyne via a trimethylsilyl (TMS) group, make it a valuable reagent in organic synthesis, materials science, and pharmaceutical development. The TMS group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other sites of a molecule or for the controlled deprotection and subsequent derivatization of the alkyne functionality. Understanding the fundamental physical properties of this compound is paramount for its effective handling, application in synthesis, and for the purification of its reaction products. This guide provides a comprehensive overview of the key physical characteristics of 3,3-dimethyl-1-trimethylsilyl-1-butyne, supported by established experimental protocols and safety considerations.

Molecular Structure and Identification

The structure of 3,3-dimethyl-1-trimethylsilyl-1-butyne is characterized by a central carbon-carbon triple bond. One of the sp-hybridized carbons is bonded to a tert-butyl group, which exerts significant steric hindrance. The other sp-hybridized carbon is bonded to a silicon atom, which is, in turn, bonded to three methyl groups, forming the trimethylsilyl protecting group.

Systematic Name: 3,3-dimethyl-1-(trimethylsilyl)-1-butyne[1] Common Synonyms: 1-Trimethylsilyl-3,3-dimethyl-1-butyne[1][2] CAS Number: 14630-42-3[1][2] Molecular Formula: C₉H₁₈Si[2] Molecular Weight: 154.33 g/mol [1]

Physicochemical Properties

A summary of the key physical properties of 3,3-dimethyl-1-trimethylsilyl-1-butyne is presented in the table below. These properties are crucial for predicting its behavior in various solvents, under different temperature and pressure conditions, and for developing appropriate purification methods such as distillation.

| Physical Property | Value |

| Boiling Point | 155 °C |

| Density | 0.742 g/mL |

| Refractive Index (n²⁰/D) | 1.4338 |

Note: The values presented are subject to minor variations depending on the experimental conditions and purity of the sample.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. A mass spectrum for 3,3-dimethylbut-1-ynyl-trimethylsilane is available and serves as a key identification tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two main signals:

-

A sharp singlet with a large integration value corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group.

-

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

The absence of a signal for an acetylenic proton (typically found around 2-3 ppm) confirms the successful silylation of the terminal alkyne.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:

-

Signals for the methyl carbons of the TMS group.

-

Signals for the methyl and quaternary carbons of the tert-butyl group.

-

Two distinct signals for the sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of specific functional groups. For 3,3-dimethyl-1-trimethylsilyl-1-butyne, the key diagnostic absorption would be the C≡C stretching vibration. In terminal alkynes, this stretch appears around 2100-2140 cm⁻¹, and the ≡C-H stretch is a sharp peak around 3300 cm⁻¹. Upon silylation, the ≡C-H peak disappears, and the C≡C stretch may shift slightly. The spectrum will also be dominated by C-H stretching and bending vibrations from the tert-butyl and trimethylsilyl groups.

Synthesis

The synthesis of 3,3-dimethyl-1-trimethylsilyl-1-butyne is typically achieved through the deprotonation of the terminal alkyne, 3,3-dimethyl-1-butyne, followed by quenching with an electrophilic silicon source, most commonly chlorotrimethylsilane. The deprotonation is usually carried out using a strong base such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent.[3][4][5]

Below is a generalized, illustrative workflow for the synthesis:

Caption: Generalized synthetic workflow for 3,3-dimethyl-1-trimethylsilyl-1-butyne.

A detailed, step-by-step synthetic protocol based on a similar transformation is as follows: [6][7]

-

A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is charged with a solution of 3,3-dimethyl-1-butyne in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of ethylmagnesium bromide in THF is added dropwise to the stirred solution of the alkyne.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete formation of the alkynyl Grignard reagent.

-

The mixture is then cooled back to 0 °C, and freshly distilled chlorotrimethylsilane is added slowly.

-

The reaction is stirred for several hours, allowing it to gradually warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to yield pure 3,3-dimethyl-1-trimethylsilyl-1-butyne.

Experimental Protocols for Physical Property Determination

The accurate determination of the physical properties of 3,3-dimethyl-1-trimethylsilyl-1-butyne is crucial for its characterization and quality control. The following are standard, authoritative protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid can be determined using various methods, including distillation and micro-boiling point techniques. The Thiele tube method is a common and efficient micro-scale technique.[8]

Caption: Workflow for micro-boiling point determination using a Thiele tube.

Determination of Density

The density of a liquid can be determined using a digital density meter, which is a highly accurate and precise method. The ASTM D4052 standard test method is a widely accepted protocol.[9][10][11][12]

-

Instrument Calibration: Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water) according to the manufacturer's instructions.

-

Sample Introduction: Introduce a small, bubble-free aliquot of 3,3-dimethyl-1-trimethylsilyl-1-butyne into the oscillating U-tube of the density meter.[12]

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is related to the density of the sample.

-

Data Recording: Record the density value displayed by the instrument.

Determination of Refractive Index

The refractive index is a fundamental physical property that can be measured using a refractometer. The ASTM D1218 standard test method provides a reliable procedure.[13][14][15][16][17]

-

Instrument Calibration: Calibrate the refractometer using a certified reference standard with a known refractive index.

-

Sample Application: Place a few drops of 3,3-dimethyl-1-trimethylsilyl-1-butyne onto the clean, dry prism of the refractometer.

-

Temperature Control: Ensure the sample is at the specified temperature (typically 20 °C) using the instrument's temperature control system.

-

Measurement: Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Data Recording: Read the refractive index value from the instrument's scale.

Acquisition of Spectroscopic Data

-

Sample Preparation: Dissolve an appropriate amount of 3,3-dimethyl-1-trimethylsilyl-1-butyne in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer, and lock and shim the magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy: [9][11][15]

-

Sample Preparation: For a neat liquid, place a drop of 3,3-dimethyl-1-trimethylsilyl-1-butyne between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Safety and Handling

3,3-dimethyl-1-trimethylsilyl-1-butyne, like many organosilicon compounds and alkynes, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is a flammable liquid and should be kept away from ignition sources. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022,

-

ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021,

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D4052. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

MaTestLab. (2025, July 2). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids US Lab. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

iTeh Standards. (n.d.). ASTM D1218-21 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

Conti Testing Laboratories. (n.d.). ASTM D4052. Retrieved from [Link]

-

ANSI Webstore. (n.d.). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

PubMed Central. (n.d.). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-1-butyne - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-1-butyne - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

YouTube. (2026, January 9). UCF CHM2210 Chapter9.2 - Deprotonation of Terminal Alkynes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]

-

askIITians. (2025, August 30). How does a terminal alkyne react in a Grignard reaction, will the car. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-1-butyne. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trimethylsilyl-3-butyne-1-ol. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene. Retrieved from [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. hmdb.ca [hmdb.ca]

- 3. How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE [vedantu.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How does a terminal alkyne react in a Grignard reaction, will the car - askIITians [askiitians.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 14. How To [chem.rochester.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Direct Electrophilic Silylation of Terminal Alkynes [organic-chemistry.org]

- 17. chem.uiowa.edu [chem.uiowa.edu]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. publish.uwo.ca [publish.uwo.ca]

A Comprehensive Technical Guide to 1-Trimethylsilyl-3,3-dimethyl-1-butyne: Synthesis, Properties, and Applications in Modern Organic Chemistry

This technical guide provides an in-depth exploration of 1-trimethylsilyl-3,3-dimethyl-1-butyne, a versatile silylated alkyne that has garnered significant interest in the fields of organic synthesis, materials science, and drug development. This document will delve into its nomenclature, physicochemical properties, synthesis, and diverse applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

This compound is a chemical compound that is also known by several alternative names. A clear understanding of its various synonyms is crucial for effective literature searches and chemical procurement.

Systematic and Common Names:

-

IUPAC Name: 3,3-dimethyl-1-(trimethylsilyl)but-1-yne

-

Common Synonyms:

The parent, non-silylated compound is 3,3-dimethyl-1-butyne, also commonly referred to as tert-butylacetylene.[3]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 14630-42-3[1][4] |

| Molecular Formula | C₉H₁₈Si[2][5] |

| Molecular Weight | 154.33 g/mol [1][2] |

| InChIKey | GKWFJPNWRGGCSB-UHFFFAOYSA-N[2][5] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis.

Physicochemical Properties:

| Property | Value |

| Appearance | Colorless, clear liquid[1][4] |

| Assay (GC-FID) | ≥ 97.5%[1][4] |

Spectroscopic Data:

Spectroscopic Data for 3,3-Dimethyl-1-butyne (CAS 917-92-0):

| Technique | Key Features |

| ¹H NMR | Provides information on the proton environments. |

| ¹³C NMR | Shows characteristic peaks at approximately 27.9, 31.1, 68.1, and 93.0 ppm.[6] |

| IR Spectroscopy | Displays a prominent C≡C stretching vibration.[7][8] |

| Mass Spectrometry | The mass spectrum for the parent alkyne is available in the NIST WebBook.[3] A mass spectrum for the trimethylsilylated derivative is also available.[2] |

Synthesis of this compound

The trimethylsilyl group serves as a crucial protecting group for the terminal alkyne, preventing unwanted side reactions and enabling selective transformations at other molecular sites. The synthesis of this compound is typically achieved through the silylation of its parent alkyne, 3,3-dimethyl-1-butyne.

General Principles of Terminal Alkyne Silylation

The silylation of terminal alkynes is a cornerstone of modern organic synthesis. The process generally involves the deprotonation of the weakly acidic terminal alkyne proton with a strong base to form an acetylide anion. This nucleophilic anion then reacts with a silyl halide, most commonly trimethylsilyl chloride (TMSCl), to form the desired silylated alkyne.

A common procedure involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to generate the lithium acetylide. Subsequent addition of TMSCl affords the product.

Caption: General workflow for the silylation of a terminal alkyne.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the silylation of terminal alkynes.[9]

Materials:

-

3,3-Dimethyl-1-butyne

-

n-Butyllithium (1.6 M in hexanes)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add 3,3-dimethyl-1-butyne (1.0 equivalent) and anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1.5 hours.

-

Silylation: Re-cool the resulting solution to -78 °C. Add trimethylsilyl chloride (1.0 equivalent) dropwise.

-

Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 18 hours).

-

Workup: Dilute the reaction mixture with hexane. Wash successively with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by distillation under reduced pressure to afford this compound as a colorless oil.

Applications in Organic Synthesis

This compound is a valuable building block in a variety of organic transformations, primarily owing to the dual functionality of the trimethylsilyl group as a protecting group and a reactivity modulator.

Role as a Protecting Group

The trimethylsilyl group is readily cleaved under mild conditions, such as treatment with fluoride ions (e.g., tetrabutylammonium fluoride - TBAF) or basic methanolysis, to regenerate the terminal alkyne. This allows for the selective functionalization of other parts of a molecule without affecting the alkyne moiety.

Cycloaddition Reactions

Silylated alkynes are excellent partners in various cycloaddition reactions for the construction of carbo- and heterocyclic frameworks. The steric and electronic properties of the trimethylsilyl group can influence the regioselectivity of these reactions.

One notable example is the [3+2] cycloaddition with cycloimmonium salts to form functionalized indolizines, which have shown potential as cytostatic agents.[10][11] In some cases, the reaction can proceed with the retention of the trimethylsilyl group in the final product.

Caption: Schematic of a [3+2] cycloaddition reaction.

Cross-Coupling Reactions

This compound and its derivatives are versatile substrates in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings.

In a one-pot Sonogashira coupling protocol, the silyl group can be removed in situ followed by coupling with an aryl or vinyl halide.[12] This approach is advantageous as it circumvents the need to handle the volatile parent alkyne.

The general catalytic cycle for a Sonogashira coupling is depicted below:

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Application in Drug Development: The Synthesis of Terbinafine

A significant industrial application of the parent alkyne, 3,3-dimethyl-1-butyne, is in the synthesis of the antifungal drug Terbinafine.[13][14] The synthesis involves the reaction of the lithium salt of 3,3-dimethyl-1-butyne with acrolein.[15] This highlights the importance of this structural motif in the pharmaceutical industry. While the silylated version is not directly used in this specific patented route, its role as a stable and easily handled precursor underscores its relevance in the broader context of drug discovery and process development.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is important to avoid contact with skin and eyes and to prevent inhalation. Store in a tightly closed container in a cool, dry place away from sources of ignition. Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its utility as a protected terminal alkyne, coupled with its participation in a wide array of cycloaddition and cross-coupling reactions, makes it an indispensable tool for the construction of complex molecular architectures. Its relevance extends to the pharmaceutical industry, as demonstrated by the use of its parent compound in the synthesis of Terbinafine. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers and drug development professionals to effectively harness its synthetic potential.

References

-

PrepChem. Synthesis of 1-(Trimethylsilyl)-4-(t-butyldimethylsiloxy)-1-butyne (13). Available at: [Link]

- Bicu, E., et al. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)

-

ResearchGate. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. Available at: [Link]

- Google Patents. Process for preparing terbinafine. WO2007044273A1.

-

PubChemLite. 3,3-dimethyl-1-trimethylsilyl-1-butyne (C9H18Si). Available at: [Link]

-

SpectraBase. 3,3-dimethylbut-1-ynyl-trimethylsilane - MS (GC). Available at: [Link]

-

NIST. 1-Butyne, 3,3-dimethyl-. Available at: [Link]

-

ResearchGate. Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Available at: [Link]

-

PubChem. 3,3-Dimethyl-1-butyne. Available at: [Link]

Sources

- 1. This compound, 98%, 10 G | Labscoop [labscoop.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 1-Butyne, 3,3-dimethyl- [webbook.nist.gov]

- 4. labproinc.com [labproinc.com]

- 5. PubChemLite - 3,3-dimethyl-1-trimethylsilyl-1-butyne (C9H18Si) [pubchemlite.lcsb.uni.lu]

- 6. 3,3-Dimethyl-1-butyne(917-92-0) 13C NMR [m.chemicalbook.com]

- 7. 3,3-Dimethyl-1-butyne(917-92-0) IR Spectrum [m.chemicalbook.com]

- 8. 3,3-Dimethyl-1-butyne | C6H10 | CID 13512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]